molecular formula C18H17N5O3 B11044736 methyl {6-hydroxy-2-[N'-(naphthalen-1-yl)carbamimidamido]pyrimidin-4-yl}acetate

methyl {6-hydroxy-2-[N'-(naphthalen-1-yl)carbamimidamido]pyrimidin-4-yl}acetate

Cat. No.: B11044736
M. Wt: 351.4 g/mol
InChI Key: XYMMOJDWIDWXDS-UHFFFAOYSA-N
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Description

METHYL 2-(2-{[IMINO(1-NAPHTHYLAMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE is a complex organic compound with a unique structure that includes a naphthylamino group, a pyrimidinyl ring, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-{[IMINO(1-NAPHTHYLAMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 1-naphthylamine with formaldehyde to form an imine intermediate. This intermediate is then reacted with a pyrimidinone derivative under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide and potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-{[IMINO(1-NAPHTHYLAMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce secondary amines.

Scientific Research Applications

METHYL 2-(2-{[IMINO(1-NAPHTHYLAMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-(2-{[IMINO(1-NAPHTHYLAMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidinyl ring may also interact with specific binding sites, affecting cellular pathways and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2-{[IMINO(1-PHENYLAMINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE: Similar structure but with a phenyl group instead of a naphthyl group.

    METHYL 2-(2-{[IMINO(1-ANILINO)METHYL]AMINO}-6-OXO-1,6-DIHYDRO-4-PYRIMIDINYL)ACETATE: Contains an aniline group instead of a naphthyl group.

Uniqueness

The

Properties

Molecular Formula

C18H17N5O3

Molecular Weight

351.4 g/mol

IUPAC Name

methyl 2-[2-[(E)-[amino-(naphthalen-1-ylamino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C18H17N5O3/c1-26-16(25)10-12-9-15(24)22-18(20-12)23-17(19)21-14-8-4-6-11-5-2-3-7-13(11)14/h2-9H,10H2,1H3,(H4,19,20,21,22,23,24)

InChI Key

XYMMOJDWIDWXDS-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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